4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde
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Overview
Description
4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde is a complex organic compound featuring a bicyclic structure with a nitrogen atom and two fluorine atoms attached to a benzaldehyde moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines, which provides a practical route to the 3-azabicyclo[3.1.0]hexane scaffold . This method is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: 4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzoic acid.
Reduction: 4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets. For instance, as a dual inhibitor of TYK2 and JAK1, it binds to the active sites of these enzymes, blocking their activity and thereby modulating cytokine signaling pathways . This inhibition can lead to reduced inflammation and immune response, making it a potential therapeutic agent for autoimmune diseases.
Comparison with Similar Compounds
Similar Compounds
4-(3-Azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: These compounds also feature the 3-azabicyclo[3.1.0]hexane scaffold and are dual inhibitors of TYK2 and JAK1.
3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines]: Studied for their potential antitumor activities.
Uniqueness
4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde is unique due to the presence of both the 3-azabicyclo[3.1.0]hexane scaffold and the difluorobenzaldehyde moiety, which confer distinct chemical and biological properties. Its dual inhibitory action on TYK2 and JAK1 further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C12H11F2NO |
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Molecular Weight |
223.22 g/mol |
IUPAC Name |
4-(3-azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde |
InChI |
InChI=1S/C12H11F2NO/c13-10-1-7(6-16)2-11(14)12(10)15-4-8-3-9(8)5-15/h1-2,6,8-9H,3-5H2 |
InChI Key |
LPTUIPKITNOBRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(C2)C3=C(C=C(C=C3F)C=O)F |
Origin of Product |
United States |
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